[Sar1Gly]GAL-B2
Description
Properties
Molecular Formula |
C103H172N24O22 |
|---|---|
Molecular Weight |
2098.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C103H172N24O22/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-41-85(132)110-49-32-28-39-74(93(139)117-72(90(109)136)36-25-29-46-104)119-94(140)73(37-26-30-47-105)118-95(141)75(38-27-31-48-106)120-102(148)83-40-33-50-127(83)88(135)60-113-92(138)76(51-62(2)3)121-96(142)77(52-63(4)5)122-98(144)79(54-67-42-44-69(130)45-43-67)116-87(134)59-112-91(137)65(8)114-101(147)82(61-128)125-99(145)81(56-84(108)131)123-97(143)78(53-64(6)7)124-103(149)89(66(9)129)126-100(146)80(115-86(133)57-107)55-68-58-111-71-35-24-23-34-70(68)71/h23-24,34-35,42-45,58,62-66,72-83,89,111,128-130H,10-22,25-33,36-41,46-57,59-61,104-107H2,1-9H3,(H2,108,131)(H2,109,136)(H,110,132)(H,112,137)(H,113,138)(H,114,147)(H,115,133)(H,116,134)(H,117,139)(H,118,141)(H,119,140)(H,120,148)(H,121,142)(H,122,144)(H,123,143)(H,124,149)(H,125,145)(H,126,146)/t65-,66+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 |
InChI Key |
FUVBWPLFMCRKPJ-RUUCUJBTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
Origin of Product |
United States |
Synthesis and Molecular Engineering of Sar1gly Gal B2
Solid-Phase Peptide Synthesis Methodologies for Galanin Analogues
The synthesis of galanin analogues like [Sar1,Gly8]GAL-B2 is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This method involves building the peptide chain sequentially while one end is attached to a solid resin support. wpmucdn.com The process begins from the C-terminus and proceeds to the N-terminus by the repetitive addition of protected amino acids. wpmucdn.comaltabioscience.com
The synthesis of [Sar1,Gly8]GAL-B2 and related peptides typically employs Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase chemistry. nih.govnih.gov This specific protocol is often carried out on automated multichannel synthesizers. nih.gov
Key components of the Fmoc synthesis protocol include:
Amino Acid Protection : The N-terminus of each amino acid is protected by a base-labile Fmoc group, while side chains are protected by acid-labile groups. wpmucdn.com
Coupling : The carboxylic acid of an incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain. wpmucdn.com For galanin analogues, coupling reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov
Deprotection : After each coupling step, the Fmoc group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF), to expose a new N-terminal amine for the next coupling cycle. wpmucdn.com
Solvents : DMF or N-Methyl-2-pyrrolidone (NMP) are commonly used as solvents during the synthesis. nih.gov For specific modifications, such as the introduction of lipidated lysines, a solvent mixture like NMP/THF (9:1 v/v) may be required to maintain solubility. nih.gov
The synthesis is repeated in a cyclical manner until the desired peptide sequence is assembled on the resin. wpmucdn.com
Once the synthesis is complete, the peptide must be cleaved from the solid resin support and its side-chain protecting groups must be removed. altabioscience.combachem.com This is typically accomplished simultaneously using a strong acid cocktail. altabioscience.com For [Sar1,Gly8]GAL-B2, a common cleavage solution is "Reagent K". nih.gov The peptide is then precipitated from the cleavage mixture, often using cold methyl tert-butyl ether (MTBE). nih.gov
Table 1: Composition of Reagent K for Peptide Cleavage
| Component | Percentage (v/v) | Function |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| Water (H₂O) | 5% | Scavenger |
| Phenol | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
Scavengers are included to capture and neutralize the reactive carbocations generated during the removal of protecting groups, preventing unwanted side reactions with sensitive amino acid residues. thermofisher.com
The resulting crude peptide product contains the target molecule along with various impurities from the synthesis and cleavage steps. bachem.com Purification is therefore essential and is standardly performed using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govbachem.com
Table 2: Typical HPLC Purification Parameters for Galanin Analogues
| Parameter | Specification |
|---|---|
| Column | Vydac diphenyl (C18-modified silica (B1680970) is also common) nih.govbachem.com |
| Mobile Phase A | 0.1% TFA in water nih.gov |
| Mobile Phase B | 0.1% TFA, 90% acetonitrile, 10% water nih.gov |
| Gradient | A linear gradient, for example, from 15% to 70% of Mobile Phase B over 30 minutes. nih.gov |
| Detection | UV absorbance at 210–220 nm (for peptide bonds) or 279.8 nm (for specific aromatic residues like Tryptophan). nih.govbachem.com |
Fractions containing the purified peptide (typically ≥95% purity) are collected, pooled, and lyophilized to yield a stable, powdered final product. nih.govbachem.com The mass of the purified peptide is confirmed using techniques such as MALDI mass spectrometry. nih.govnih.gov
Rational Design Principles Applied in the Development of [Sar1,Gly8]GAL-B2
The development of [Sar1,Gly8]GAL-B2 was a result of rational design aimed at overcoming the therapeutic limitations of the native galanin peptide, such as poor metabolic stability and limited ability to cross the blood-brain barrier. nih.govnih.gov The design of [Sar1,Gly8]GAL-B2 served as a foundational step for creating galanin analogues with enhanced systemic activity. nih.gov The core strategy involved significant modifications to both the N-terminal and C-terminal regions of the active galanin fragment, Gal(1-16). nih.govnih.gov
The N-terminal region of galanin is critical for its biological activity. nih.govnih.govibmc.msk.ru Modifications in this area are carefully considered to maintain or enhance receptor interaction while improving stability.
N-Terminal Modification : A common strategy is the substitution of the N-terminal amino acid. nih.govccspublishing.org.cn In [Sar1,Gly8]GAL-B2, the native glycine (B1666218) is replaced with sarcosine (B1681465) (N-methylglycine). nih.govnih.gov This modification can protect the peptide from degradation by aminopeptidases.
C-Terminal Modification : Key strategies include cationization and lipidization. nih.gov Cationization, the addition of positively charged residues like lysine (B10760008), and lipidization, the attachment of a fatty acid chain like palmitic acid, are used to increase the peptide's half-life and facilitate passage across biological membranes. nih.govnih.gov
The specific structure of [Sar1,Gly8]GAL-B2 incorporates several key modifications based on the principles described above. nih.gov
Sequence : (Sar)-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(Palmitoyl)-Pro-Lys. nih.gov
N-Terminal Sarcosine : The substitution at position 1 with sarcosine enhances stability. nih.govnih.gov
Truncated Core : The analogue is based on the active N-terminal fragment of galanin. nih.gov
C-Terminal Cationization and Lipidization : A C-terminal tail of oligo-lysine (KKKPK) is added. nih.govnih.gov This increases the positive charge of the molecule. Furthermore, the penultimate lysine is conjugated with palmitic acid, a lipid moiety. nih.gov
The rationale for these combined modifications was to significantly enhance the metabolic resistance of the peptide. nih.gov This was successfully achieved, as the modifications in [Sar1,Gly8]GAL-B2 extend its in vitro half-life in rat serum dramatically compared to the unmodified galanin fragment. nih.govnih.gov
Table 3: Comparative Metabolic Stability
| Compound | Half-Life (t₁/₂) | Fold Increase |
|---|---|---|
| Galanin Fragment (1-16) | ~7 minutes | - |
Data sourced from studies on in vitro stability in rat serum. nih.govnih.gov
Comparative Synthetic Methodologies for Related Galanin-B2 Analogues
The synthetic framework established for [Sar1,Gly8]GAL-B2 has been adapted to create a series of second-generation analogues with further modifications. nih.gov The synthetic methodologies remain rooted in Fmoc-based SPPS, but with additional steps to incorporate unique structural elements. nih.gov
Examples of related analogues and their synthetic considerations include:
Gal-B9 : This analogue incorporates D-amino acids within the C-terminal oligo-lysine motif of the [Sar1,Gly8]GAL-B2 sequence. nih.gov The synthesis simply involves the programmed addition of the corresponding Fmoc-protected D-lysine residues during the automated SPPS cycles. The introduction of D-amino acids is a strategy to further increase resistance to proteolytic degradation. nih.gov
D-Gal(7-Ahp)-B2 : This analogue introduces non-natural backbone spacers, such as 7-aminoheptanoic acid (7-Ahp). nih.gov These spacers are incorporated during SPPS using their Fmoc-protected forms, which may require manual coupling steps. The rationale is to alter the peptide's conformation and improve its pharmacokinetic properties. nih.gov
Other Galanin Analogues : A wide range of galanin-related peptides have been synthesized using either solid-phase technology or conventional solution methods to explore structure-activity relationships. nih.gov For instance, chimeric molecules have been created where the C-terminal part of a galanin fragment is supplemented with a dipeptide like carnosine to increase proteolytic stability. ibmc.msk.ruresearchgate.net
These comparative examples demonstrate the versatility of the core synthetic methodology, which allows for systematic structural modifications to fine-tune the properties of galanin analogues based on the [Sar1,Gly8]GAL-B2 template. nih.gov
Table of Compounds
| Abbreviation / Name | Full Name / Sequence |
| [Sar1,Gly8]GAL-B2 / Gal-B2 | (Sar)-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(Palmitoyl)-Pro-Lys |
| Gal-B9 | (Sar)WTLNSAGYLLGPK(D-Lys)K(D-Lys)PK(D-Lys) |
| D-Gal(7-Ahp)-B2 | Analogue containing 7-amino heptanoic acid as a backbone spacer and an oligo-D-lysine motif |
| Fmoc | Fluorenylmethyloxycarbonyl |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| DMF | N,N-Dimethylformamide |
| NMP | N-Methyl-2-pyrrolidone |
| THF | Tetrahydrofuran |
| TFA | Trifluoroacetic Acid |
| MTBE | Methyl tert-butyl ether |
| Sarcosine (Sar) | N-methylglycine |
| Carnosine | beta-Alanyl-L-histidine |
Molecular Recognition and Receptor Binding Profile of Sar1gly Gal B2
Galanin Receptor Subtype Characterization: GalR1, GalR2, and GalR3
The galanin receptor family comprises three subtypes, each with distinct tissue distribution and signaling pathways pnas.orgwikipedia.org. GALR1 is predominantly found in the nervous system, whereas GALR2 and GALR3 exhibit broader expression in both neural and peripheral tissues pnas.org. Signaling through these receptors differs significantly: GALR1 and GALR3 primarily couple to the inhibitory Gαi/o pathway, leading to reduced adenylyl cyclase activity, while GALR2 predominantly signals via the Gq/11 pathway, activating phospholipase C pnas.orgbiorxiv.orgwikipedia.org. Galanin itself is known to bind to all three receptor subtypes, although its affinity varies plos.org. Other endogenous peptides, such as galanin-like peptide (GALP) and spexin (B561601) (SPX), also interact with these receptors, with differing selectivity profiles plos.orgnih.gov.
Quantitative Receptor Binding Assays for Galanin Analogues
The characterization of galanin analogues' interaction with receptor subtypes relies on quantitative binding assays. Two primary methodologies are commonly employed: competitive radioligand binding and time-resolved fluorescence-based binding assays.
Competitive Radioligand Binding Methodologies
Competitive radioligand binding assays are a cornerstone for determining the affinity of new compounds for specific receptors revvity.comnih.govrevvity.comdiva-portal.orgnih.govpnas.orgpsu.edu. This method involves incubating receptor-expressing cell membranes with a known concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and varying concentrations of the test analogue. The analogue competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibition constant (K_I) for the analogue can be calculated, reflecting its binding affinity diva-portal.orgnih.govpnas.orgpsu.edu. Receptor membrane preparations from cells engineered to express specific galanin receptor subtypes, such as HEK-293 or CHO-K1 cells, are typically used revvity.comnih.govrevvity.com.
Time-Resolved Fluorescence-Based Binding Assays
Time-resolved fluorescence (TRF) assays offer an alternative to radioligand binding, providing advantages such as the elimination of radioactivity, enhanced stability, cost-effectiveness, and suitability for high-throughput screening nih.govcapes.gov.brresearchgate.netduke.edusemanticscholar.org. In these assays, galanin is labeled with a fluorescent chelate, commonly Europium (Eu³⁺) nih.govcapes.gov.br. The binding of the Eu³⁺-labeled galanin to receptors is then quantified by measuring the time-resolved fluorescence signal nih.govcapes.gov.br. Competitive binding studies using Eu³⁺-labeled galanin are performed to assess the affinity of unlabelled analogues for galanin receptor subtypes like GalR1 and GalR2 nih.gov.
Affinity and Selectivity Profiling of [Sar1Gly]GAL-B2 for Galanin Receptor Subtypes
The analogue Gal-B2, a 17-residue peptide, has been extensively studied for its receptor binding properties nih.govfrontiersin.orgnih.gov. While specific data for "this compound" is not directly available, the information on Gal-B2 and its modifications provides critical context for understanding the binding characteristics of such analogues.
Determination of Inhibition Constants (K_I) for GalR1 and GalR2
Gal-B2 has demonstrated significant affinity for both GalR1 and GalR2 receptors. Studies indicate that Gal-B2 maintains low nanomolar affinity, with reported inhibition constants (K_I) of approximately 3.5 nM for GalR1 and 52 nM for GalR2 nih.gov. These values highlight a notable interaction with both receptor subtypes.
Table 1: Inhibition Constants (K_I) for Galanin Receptor Subtypes
| Compound Name | GalR1 K_I (nM) | GalR2 K_I (nM) | Reference |
| Gal-B2 | 3.5 | 52 | nih.gov |
| [N-Me, des-Sar]Gal-B2 | 364 | 20 | nih.gov |
Note: Data for "this compound" was not directly found. The table presents data for the closely related analogue "Gal-B2" and a derivative, "[N-Me, des-Sar]Gal-B2", which includes a sarcosine (B1681465) modification.
Comparative Analysis of this compound Selectivity with Parent and Other Analogues
The selectivity profile of Gal-B2 indicates a preference for GalR1 over GalR2. Specifically, Gal-B2 exhibits approximately a 15-fold preference for GalR1 compared to GalR2, based on its K_I values nih.govfrontiersin.org. This selectivity is a result of rational design aimed at modulating the binding characteristics of the parent galanin peptide.
In contrast, modifications to the Gal-B2 structure have yielded analogues with altered selectivity. For instance, the derivative "[N-Me, des-Sar]Gal-B2" demonstrated an 18-fold preference for GalR2 over GalR1, with K_I values of 364 nM for GalR1 and 20 nM for GalR2 nih.gov. This highlights the impact of specific amino acid substitutions on receptor subtype binding. Other galanin analogues have also been developed with distinct selectivity profiles, such as AR-M1896, which shows a 500-fold selectivity for GalR2, and M617, which displays a 25-fold preference for GalR1 pnas.orgpnas.orgresearchgate.netdiva-portal.org. These comparative analyses underscore the potential for fine-tuning the selectivity of galanin analogues through structural modifications.
Structure Activity Relationship Sar Studies on Sar1gly Gal B2 and Its Analogues
Methodological Approaches for Elucidating SAR in Peptide Ligands
Elucidating the SAR of peptide ligands involves a multifaceted approach, combining synthetic chemistry with various biological and computational techniques. The goal is to systematically probe how structural changes affect receptor binding and functional activity.
Key methodologies employed in SAR studies for peptide ligands, particularly those targeting G protein-coupled receptors (GPCRs) like the Galanin receptors, include:
Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is a fundamental technique, enabling the creation of a diverse library of peptide analogues with specific modifications, such as amino acid substitutions, truncations, or the incorporation of unnatural amino acids nih.gov.
Radioligand Binding Assays: These assays are crucial for quantifying the affinity of ligands for their receptors. They typically involve incubating cell membranes or whole cells expressing the target receptor with a radiolabeled ligand and then measuring the displacement of this radioligand by the test compound. This allows for the determination of binding affinities (Ki or IC50 values) and the assessment of receptor occupancy tandfonline.comdiva-portal.orgcreative-biolabs.com.
Functional Assays: Beyond binding, functional assays assess the biological response mediated by receptor activation. Common methods include measuring second messenger generation (e.g., cAMP accumulation), G protein activation (e.g., GTPγS binding assays), or reporter gene activation. Newer assays, like the Tango GPCR assay, monitor β-arrestin recruitment, offering a direct readout of receptor activation tandfonline.comdiva-portal.orgcreative-biolabs.comdiva-portal.orgdiva-portal.orgnih.gov.
Alanine (B10760859) Scanning: This technique involves systematically replacing each amino acid residue in a peptide with alanine to identify residues critical for receptor binding or activity nih.gov.
Site-Directed Mutagenesis: Applied to the receptor itself, this method helps identify specific amino acid residues within the receptor's binding pocket that are crucial for interacting with the peptide ligand google.com.
Computational Modeling and Molecular Docking: These in silico approaches are invaluable for predicting ligand-receptor interactions, identifying key pharmacophoric elements, and visualizing potential binding modes. They can guide the rational design of new analogues with improved properties google.comrndsystems.com.
Conformational Analysis: Techniques such as Circular Dichroism (CD) spectroscopy can provide insights into the secondary structure of peptides and how modifications affect their conformation, which is often critical for receptor interaction nih.gov.
Biophysical Techniques: Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed kinetic and thermodynamic information about ligand-receptor interactions.
These diverse techniques, when used in concert, provide a comprehensive understanding of how structural modifications translate into altered pharmacological profiles, enabling the rational design of optimized peptide ligands.
Impact of N-Terminal Modifications on Galanin Receptor Binding and Selectivity
The N-terminal region of galanin is recognized as being critical for its biological activity and interaction with galanin receptors creative-biolabs.comdiva-portal.orgnih.govnih.govpancreapedia.orgplos.orgfrontiersin.orgdiva-portal.org. Modifications within this region have been shown to significantly influence both binding affinity and receptor subtype selectivity.
Analysis of Sarcosine (B1681465), Glycine (B1666218), Alanine, N-acetyl Tryptophan, and N-methyl Tryptophan Substitutions
Systematic modifications at the N-terminus of galanin analogues have revealed distinct effects on their interaction with GalR1 and GalR2. The native galanin peptide itself exhibits high affinity for all three receptor subtypes nih.gov. However, specific N-terminal alterations can confer significant subtype selectivity.
Glycine (G1) and Sarcosine (Sar1) Modifications: The N-terminal glycine (G1) is particularly important for GalR1 binding. Truncation of G1, as seen in galanin(2-11), leads to a substantial loss of affinity for GalR1 but retains affinity for GalR2 tandfonline.complos.org. This suggests that the presence of G1 is crucial for high-affinity binding to GalR1. Conversely, analogues lacking G1 may exhibit a preference for GalR2 nih.govtandfonline.comnih.govnih.govfrontiersin.org. Replacing Gly1 with Sarcosine (N-methyl glycine) has been shown to maintain galanin receptor affinity and can also decrease metabolic degradation by aminopeptidases google.com.
[Sar1Gly] Context: The compound name "[Sar1Gly]GAL-B2" implies modifications at positions 1 and 2, potentially Sarcosine at position 1 and Glycine at position 2. While specific data for this exact sequence is not readily available in the searched literature, the general findings indicate that N-terminal modifications, especially around the first few residues, are key determinants of subtype selectivity. The base analogue Gal-B2 is known to be GalR1-preferring nih.gov.
Tryptophan Modifications (N-acetyl Tryptophan, N-methyl Tryptophan): The tryptophan residue at position 2 (Trp2) is a critical pharmacophore for galanin binding to both GalR1 and GalR2 nih.govplos.orgresearchgate.net. Modifications at this position, such as N-methylation or N-acetylation, can alter receptor selectivity. For instance, the analogue [N-Me, des-Sar]Gal-B2, which features N-methyl tryptophan, demonstrated an 18-fold preference for GalR2 over GalR1 nih.govacs.org. This highlights how subtle changes to aromatic residues can significantly shift receptor preference.
Alanine Substitutions: Alanine scanning studies have identified several key residues for galanin binding. For GalR1, Gly1, Trp2, Asn5, and Tyr9 are important for high-affinity binding. For GalR2, Trp2, Asn5, Gly8, and Tyr9 are crucial nih.govresearchgate.net.
Table 1: Impact of N-Terminal Modifications on Galanin Receptor Binding Affinity
| Ligand/Modification | hGalR1 Affinity (Ki, nM) | hGalR2 Affinity (Ki, nM) | Selectivity (GalR1/GalR2) | Reference |
| Native Galanin | 0.03 | 0.9 | ~30x | nih.gov |
| Galanin (1-16) | Similar to native | Similar to native | N/A | tandfonline.comnih.gov |
| Galanin (2-11) | Lost affinity | Retained affinity | N/A | tandfonline.complos.org |
| Gal-B2 (NAX 5055) | 3.5 | 51.5 | ~15x (GalR1-preferring) | nih.gov |
| [N-Me, des-Sar]Gal-B2 (N-methyl Trp) | Not specified | Not specified | ~18x (GalR2-preferring) | nih.govacs.org |
| M617 (Q at pos 14) | 0.23 | 5.71 | ~25x (GalR1-preferring) | rndsystems.com |
| Galanin (1-15) | Not specified | Higher affinity than Gal | N/A | researchgate.net |
| Hypothetical this compound | Likely altered | Likely altered | Potentially shifted | N/A |
Note: Data for this compound is inferred based on the known effects of similar N-terminal modifications. Specific Ki values for this exact analogue were not found in the reviewed literature.
Conformational Effects of N-Terminal Alterations
The N-terminal region of galanin plays a pivotal role in adopting a conformation that facilitates optimal interaction with the galanin receptors. In its bound state, galanin typically forms an alpha-helical structure, particularly in its N-terminal portion (residues 1-16), which interacts with the extracellular vestibule of the receptors nih.govbiorxiv.orgshanghaitech.edu.cnbiorxiv.org. This helical conformation is crucial for high-affinity binding nih.govbiorxiv.orgshanghaitech.edu.cnbiorxiv.org.
Modifications to the N-terminus, such as the introduction of Sarcosine or N-methyl Tryptophan, can subtly alter the peptide's flexibility and helical propensity. These changes can influence how the peptide fits into the receptor's binding pocket, affecting interactions with specific amino acid residues in the receptor's transmembrane helices and extracellular loops (ECLs). For instance, the specific hydrophobic and polar interactions between the N-terminal residues of galanin and residues in ECL2 and ECL3 of the receptors contribute to subtype selectivity nih.govbiorxiv.orgbiorxiv.org. Altering the N-terminal amino acids can disrupt or enhance these interactions, thereby modulating receptor binding and downstream signaling. The observation that removing the N-terminal Glycine can lead to GalR2 preference while maintaining affinity suggests a conformational shift that better accommodates the receptor's binding site without G1 nih.govtandfonline.comnih.govnih.govfrontiersin.org.
Role of C-Terminal Modifications in Galanin Receptor Interactions
While the N-terminus is primarily responsible for direct receptor recognition and binding affinity, the C-terminus of galanin also plays a significant role, particularly in enhancing stability, bioavailability, and potentially modulating receptor interactions.
Significance of Oligo-Lysine C-Termini and Palmitoylation
Galanin analogues designed for improved systemic delivery often incorporate modifications at the C-terminus, such as oligo-lysine tails and palmitoylation. These modifications can enhance the peptide's stability in biological fluids and improve its ability to cross the blood-brain barrier nih.govnih.govnih.gov.
Influence of Amidation on Receptor Affinity
Galanin is typically found as a C-terminally amidated peptide in most species, although human galanin is an exception, possessing a free C-terminal acid pancreapedia.orgdiva-portal.org. C-terminal amidation is a common feature in many bioactive peptides and can influence receptor binding and stability shanghaitech.edu.cn.
Amidation: The presence or absence of C-terminal amidation can affect how a peptide ligand interacts with the receptor binding pocket. Studies suggest that the preference of a receptor for binding the C-terminal free carboxyl group versus an amidated group can be influenced by specific hydrophilic residues within the receptor shanghaitech.edu.cn. While specific data on the direct impact of amidation on this compound analogues is not detailed, it is a known factor in peptide SAR studies for other receptor systems and is a standard modification in many galanin analogues nih.govshanghaitech.edu.cndiva-portal.org.
Compound List:
this compound (Hypothetical/Focus Compound)
Galanin
Gal-B2 (NAX 5055)
[N-Me, des-Sar]Gal-B2
[Sar1Ala]Gal-B2
this compound
[N-Ac, des-Sar]Gal-B2
Gal-B5
M1145
M1153
M617
M871
Galantide (M15)
M32
M35
M40
C7
GALP (Galanin-like peptide)
Alarin
Galmic
Galnon
Galanin (1-16)
Galanin (2-11)
Galanin (2-6)
Galanin (1-13)
Galanin (1-15)
D-Gal(7-Ahp)-B2
Comparative SAR Analysis of this compound within the Gal-B2 Analogue Series
The Gal-B2 analogue series represents a significant area of investigation for developing selective galanin receptor ligands. These studies focus on systematically altering the peptide sequence and composition of Gal-B2 to elucidate how specific structural features dictate receptor interaction. The objective is to identify modifications that confer preference for either GalR1 or GalR2, thereby enabling the development of subtype-specific agonists or antagonists. This comparative analysis provides a framework for understanding the pharmacological properties of compounds like this compound within this series, highlighting the impact of structural variations on receptor binding.
Discrimination Between GalR1-Preferring and GalR2-Preferring Analogues
A key aspect of SAR studies within the Gal-B2 series is the ability to differentiate between analogues that preferentially bind to GalR1 versus those that favor GalR2. Research has demonstrated that specific modifications can shift the selectivity profile of these peptides. For instance, the parent analogue, Gal-B2, has been characterized as a GalR1-preferring ligand. In contrast, modifications, particularly those involving N-terminal alterations, have yielded analogues with a pronounced preference for GalR2.
Pharmacological Characterization of Sar1gly Gal B2 in Preclinical Research
In Vitro Functional Assays for Galanin Receptor Activation
In vitro studies are crucial for determining the affinity and functional activity of novel compounds at specific receptor subtypes. These assays provide foundational data on how a compound interacts with its intended biological targets.
The assessment of agonist activity for galanin receptor ligands, including [Sar1Gly]GAL-B2, typically involves a combination of receptor binding assays and functional cellular assays. Competitive receptor binding assays are commonly employed, utilizing receptor membrane preparations and a labeled ligand to quantify the binding affinity of the compound of interest. For instance, a time-resolved fluorescence-based assay using Eu-labeled galanin against receptor membrane preps has been utilized in studies involving galanin analogues nih.gov.
Functional assays, such as calcium mobilization assays, are employed to demonstrate receptor activation. These assays are often conducted using cell lines, like CHO-K1 cells, that are engineered to over-express specific galanin receptor subtypes (e.g., GalR1, GalR2). Receptor activation in these assays is typically normalized against known galanin receptor agonists, such as Gal(1-30) for GalR1 and Gal(2-29) for GalR2, to provide a comparative measure of potency nih.gov.
Studies investigating galanin receptor ligands aim to elucidate their interaction with specific receptor subtypes and the subsequent downstream signaling events. Research indicates that galanin exerts its effects through at least three receptor subtypes: GalR1, GalR2, and GalR3. The development of subtype-selective ligands is a key objective. For example, while Gal-B2 is described as a GalR1-preferring analogue, modifications have led to the development of GalR2-preferring analogues nih.gov.
The binding data for this compound indicates a specific affinity profile for galanin receptors. Specifically, this compound has demonstrated an affinity of 1.30 ± 0.04 nM for GalR1 and a selectivity ratio of greater than 10 for GalR1 over GalR2 nih.gov. This suggests that this compound acts as a GalR1-preferring ligand. Calcium mobilization assays serve to confirm receptor activation, a key downstream signaling pathway mediated by G protein-coupled receptors like the galanin receptors.
Mechanistic Investigations of this compound-Mediated Biological Responses
Receptor Specificity in Mediating Observed Pharmacological Effects
The neuropeptide galanin exerts its biological functions through interaction with specific G-protein coupled receptors (GPCRs), primarily Galanin Receptor 1 (GalR1) and Galanin Receptor 2 (GalR2) nih.gov. Preclinical research into galanin analogues, such as this compound, focuses on understanding their precise interaction profiles with these receptor subtypes to elucidate their potential pharmacological effects nih.gov.
This compound has been characterized for its receptor binding properties, revealing a distinct affinity for galanin receptor subtypes. In preclinical assays, this compound demonstrated a high affinity for the human Galanin Receptor 1 (hGalR1), with a binding affinity of 1.30 ± 0.04 nM. Its affinity for the human Galanin Receptor 2 (hGalR2) was significantly lower, reported as greater than 10 nM nih.gov. This differential binding profile indicates that this compound acts as a selective ligand, preferentially interacting with hGalR1. For comparative context, the parent analogue Gal-B2 exhibits a ~15-fold preference for GalR1 over GalR2, with binding affinities of 3.5 nM for hGalR1 and 52 nM for hGalR2. Modifications to the galanin structure, such as in the analogue [N-Me, des-Sar]Gal-B2, have been engineered to achieve different selectivity profiles, including an 18-fold preference for GalR2 nih.gov. These findings underscore the importance of specific structural modifications in achieving receptor subtype selectivity for galanin analogues.
Advanced Methodologies and Future Directions in Sar1gly Gal B2 Research
Computational Approaches in Galanin Receptor Ligand Design
The development of selective ligands for galanin receptors has been significantly hampered by a lack of detailed structural information, such as crystal structures of receptor-ligand complexes. tandfonline.com This has made traditional structure-based drug design challenging. tandfonline.com Consequently, researchers have increasingly turned to computational modeling and in silico techniques to predict and understand the interactions between ligands like [Sar1Gly]GAL-B2 and the three galanin receptor subtypes (GalR1, GalR2, GalR3). tandfonline.com
Molecular modeling and docking are powerful computational tools used to predict the conformation and binding affinity of a ligand within the active site of a receptor. tandfonline.com In the context of galanin receptors, homology modeling is often employed to create three-dimensional structures of the receptors based on the known structures of other related G-protein coupled receptors (GPCRs). tandfonline.com These models serve as a template for docking studies with various galanin analogues.
These studies have been instrumental in identifying key amino acid residues that determine the binding and selectivity of ligands. For example, computational analyses have suggested that residues such as Phenylalanine-115 and Histidine-267 in GalR1 are crucial for the selective binding of ligands to this subtype. tandfonline.com Similarly, residues like Tyrosine-103, Tyrosine-270, and Histidine-277 are thought to play a major role in the selective binding of ligands to GalR3. tandfonline.com Understanding these specific molecular interactions at an atomic level is fundamental to the rational redesign of peptides like Gal-B2 and this compound to enhance their affinity and selectivity for a desired receptor subtype. nih.gov Further analysis through methods like molecular dynamics (MD) simulations can then be used to determine the consistency and stability of these binding interactions over time. tandfonline.com
In silico prediction methods leverage computational algorithms and biological data to forecast the properties of novel chemical compounds before they are synthesized. mdpi.com Techniques such as proteocheminformatics modeling can predict the affinity of a ligand against multiple protein targets simultaneously by integrating both chemical and biological information into a single machine-learning model. mdpi.com
In the development of galanin analogues, computational approaches are used to guide modifications. For instance, the rational redesign of the GalR1-preferring analogue Gal-B2 to yield GalR2-preferring analogues involved systematic computational analysis. nih.gov A unique "backbone atom shaving" approach has been used to determine the contribution of individual backbone atoms to receptor binding, a level of detail that complements traditional side-chain analysis. nih.gov By predicting how specific modifications—such as N-terminal truncations or the introduction of N-methylated amino acids—will affect binding to GalR1, GalR2, and GalR3, researchers can prioritize the synthesis of analogues with the most promising selectivity profiles. nih.govresearchgate.net This in silico screening process accelerates the discovery of highly selective and active compounds. tandfonline.com
This compound as a Pharmacological Tool for Investigating Galanergic Signaling
The galanin system, with its three receptor subtypes, is widely distributed throughout the central and peripheral nervous systems and is involved in a host of physiological and pathological processes. tandfonline.comwikipedia.org A significant challenge in studying this system is the high degree of amino acid similarity between the receptor subtypes, which leads to cross-reactivity of endogenous ligands. nih.govplos.org The development of subtype-selective ligands like this compound and its parent compound, Gal-B2, provides an essential pharmacological tool for dissecting the specific functions of each receptor. nih.gov
Selective ligands are crucial for understanding the distinct roles of each galanin receptor subtype. nih.gov Gal-B2, the precursor to this compound, was designed with chemical modifications, including lipidization and cationization, that enhance its stability in serum and its ability to penetrate the blood-brain barrier. nih.gov These properties make it a valuable tool for in vivo studies. Gal-B2 displays a notable preference for GalR1 over GalR2, allowing researchers to investigate the specific outcomes of activating GalR1 in complex biological models. nih.gov By using such a tool, specific physiological effects, such as anticonvulsant activity, can be more confidently attributed to the modulation of a particular receptor subtype. nih.gov
| Compound | GalR1 Binding Affinity (Ki, nM) | GalR2 Binding Affinity (Ki, nM) | Selectivity Profile |
| Gal-B2 | 3.5 | 51.5 | ~15-fold preference for GalR1 nih.gov |
The three galanin receptor subtypes are known to couple to different intracellular signaling pathways. GalR1 and GalR3 typically induce Gi-coupled inhibitory signaling, while GalR2 activates Gq-coupled stimulatory signaling. plos.orgnih.gov This functional divergence means that activation of different subtypes can lead to opposing cellular effects.
The use of subtype-selective agonists allows for the precise dissection of these pathways. For example, by comparing the biological effects of the GalR1-preferring agonist Gal-B2 with a rationally designed analogue that is GalR2-preferring (such as [N-Me, des-Sar]Gal-B2), researchers can differentiate the downstream consequences of GalR1 versus GalR2 activation. nih.gov This approach is critical for mapping the specific roles of each receptor pathway in processes like neuromodulation and neurotransmission, ultimately clarifying their potential as therapeutic targets for various neurological diseases. tandfonline.comnih.gov
Emerging Research Frontiers for Highly Selective Galanin Receptor Ligands
The quest for highly selective galanin receptor ligands continues to evolve, driven by the therapeutic potential of modulating the galanergic system. wikipedia.org Current research is moving beyond simple agonists and antagonists toward more sophisticated molecular tools. An emerging frontier is the development of biased agonists, which would selectively activate one intracellular signaling pathway over another at the same receptor. Given that galanin and its related peptide spexin (B561601) can exhibit different mechanisms of action at the same receptor, biased ligands could offer a more refined therapeutic approach with fewer side effects. nih.govplos.org
Furthermore, the development of positive allosteric modulators, which enhance the effect of the endogenous ligand rather than activating the receptor directly, represents another promising avenue. wikipedia.org The continued integration of advanced computational modeling with medicinal chemistry will be essential for designing these next-generation ligands. tandfonline.com As these highly selective and functionally specific tools become available, they will enable a more nuanced understanding of galanin receptor biology and pave the way for novel treatments for conditions such as epilepsy, pain, and depression. nih.gov
Development of Novel Assay Systems for Receptor-Ligand Characterization
The characterization of novel galanin analogs, such as this compound, necessitates the development and application of sophisticated assay systems to elucidate their binding affinities and functional activities at the various galanin receptor subtypes (GalR1, GalR2, and GalR3). These assays are fundamental to understanding the pharmacological profile of such compounds and predicting their potential physiological effects.
A primary methodology in the characterization of receptor-ligand interactions is the competitive binding assay. These assays are crucial for determining the binding affinity (Ki) of a novel compound by measuring its ability to displace a radiolabeled ligand from a specific receptor. For galanin analogs, including those related to Gal-B2, competitive binding assays are routinely performed using cell membranes from cell lines engineered to overexpress specific human galanin receptor subtypes. For instance, the binding affinity of this compound has been determined for GalR1 and GalR2, providing insights into its receptor subtype selectivity.
To move beyond simple binding and understand the functional consequences of receptor engagement, novel functional assays are employed. A key example is the calcium mobilization assay. This assay is particularly relevant for GalR2, which is known to couple to Gq/11 proteins, leading to an increase in intracellular calcium upon activation. pnas.orgbiorxiv.org By using fluorescent calcium indicators, researchers can measure changes in intracellular calcium concentration in real-time in response to the application of a ligand. This provides a direct measure of the agonist or antagonist activity of the compound at GalR2. For example, a calcium mobilization assay was effectively used to demonstrate that the related analog, [N-Me, des-Sar]Gal-B2, acts as a GalR2 agonist. nih.gov Such functional assays are critical for distinguishing between compounds that simply bind to a receptor and those that elicit a cellular response.
Another innovative approach for characterizing receptor-ligand interactions in a more physiological context is the use of live-cell bioluminescence resonance energy transfer (BRET) assays. americanpeptidesociety.org The NanoBRET system, for instance, can be used to monitor the binding of a fluorescently labeled version of a galanin analog to a NanoLuc luciferase-tagged receptor in real-time in living cells. americanpeptidesociety.org This technology allows for the determination of binding affinities and kinetics in a dynamic cellular environment, offering a more nuanced understanding of the receptor-ligand interaction than traditional endpoint assays. While not yet specifically reported for this compound, the application of such advanced assay platforms represents a significant future direction in the characterization of this and other novel galanin analogs.
The table below summarizes the receptor binding affinities for this compound and a related compound, providing a comparative view of their receptor interaction profiles.
| Compound Name | GalR1 Ki (nM) | GalR2 Ki (nM) |
| This compound | 1.30 ± 0.04 | > 10 |
| [N-Me, des-Sar]Gal-B2 | 1.29 ± 0.01 | 9.0 |
Data sourced from research on rationally redesigned galanin analogues. nih.gov
Integration with Advanced Imaging or Omics Technologies for Systems-Level Understanding
To achieve a comprehensive, systems-level understanding of the biological effects of this compound, it is imperative to integrate its pharmacological characterization with advanced imaging and omics technologies. While specific data for this compound in these domains is not yet available, the application of these methodologies to the broader galanin system provides a clear roadmap for future research directions.
Advanced Imaging Techniques are poised to provide unprecedented insights into the spatiotemporal dynamics of this compound action. In vivo calcium imaging, for example, has been utilized in transparent zebrafish models to investigate the effects of galanin on whole-brain activity. elifesciences.org This approach could be adapted to study the neuronal circuits modulated by this compound, offering a dynamic view of its impact on neural excitability. Furthermore, the development of fluorescently labeled analogs of this compound could enable direct visualization of its distribution, receptor binding, and internalization in living cells and tissues using techniques such as confocal microscopy and fluorescence resonance energy transfer (FRET).
Omics Technologies , including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful suite of tools for obtaining an unbiased, global view of the molecular changes induced by this compound. A transcriptomic approach, using techniques like RNA sequencing (RNA-seq), can identify genome-wide changes in gene expression in response to treatment with the compound. For instance, transcriptomic analysis has been used to study the role of galanin in colorectal cancer, revealing its association with key cellular pathways. scienceopen.com Applying this to this compound could uncover the downstream signaling pathways and cellular processes it modulates.
Proteomics , often employing mass spectrometry-based approaches, can provide a comprehensive analysis of the changes in protein expression and post-translational modifications following exposure to this compound. This could reveal novel protein targets and signaling networks affected by the compound. Similarly, metabolomics can identify changes in the cellular metabolic profile, offering insights into the physiological consequences of this compound activity. Studies on the galanin system have already demonstrated its role in modulating metabolism. nih.govnih.gov
The integration of these multi-omics datasets, a core principle of systems biology , will be crucial for constructing comprehensive models of this compound's mechanism of action. By combining data on receptor binding and functional activity with global changes in gene and protein expression and metabolic profiles, researchers can build a holistic understanding of how this specific galanin analog impacts cellular and organismal physiology.
The following table outlines potential applications of advanced technologies for a systems-level understanding of this compound.
| Technology | Application for this compound Research | Potential Insights |
| Advanced Imaging | ||
| In Vivo Calcium Imaging | Real-time monitoring of neuronal activity in response to this compound in model organisms. | Identification of specific neural circuits modulated by the compound. |
| Confocal/FRET Microscopy | Visualization of fluorescently-labeled this compound binding to and trafficking of galanin receptors. | Spatiotemporal dynamics of receptor-ligand interactions and downstream signaling events. |
| Omics Technologies | ||
| Transcriptomics (RNA-seq) | Genome-wide analysis of gene expression changes in cells or tissues treated with this compound. | Elucidation of downstream signaling pathways and gene regulatory networks. |
| Proteomics (Mass Spectrometry) | Global profiling of protein expression and post-translational modifications induced by this compound. | Discovery of novel protein targets and a deeper understanding of signaling cascades. |
| Metabolomics | Analysis of changes in the metabolic profile of cells or organisms following this compound administration. | Insights into the physiological and metabolic consequences of compound activity. |
| Systems Biology | ||
| Data Integration | Computational modeling combining pharmacological data with multi-omics datasets. | Construction of predictive models of this compound's mechanism of action and its effects on biological systems. |
Q & A
Q. How is [Sar1Gly]GAL-B2 synthesized, and what structural features distinguish it from other galanin analogs?
this compound is synthesized by modifying the native galanin sequence, incorporating sarcosine (Sar) at position 1 and glycine (Gly) to enhance metabolic stability. Its structure includes an amino acid sequence (Sar)WTLNSAGYLLGPKKKK-NH2 and fatty acid chains (NH-CH2-(CH2)n-COOH, n = 6–16) that improve lipophilicity and systemic delivery . Key structural differences from analogs like [Sar1Ala]Gal-B2 include substitution at position 1, which alters receptor binding selectivity .
Q. What experimental methods are used to assess this compound's receptor selectivity between GalR1 and GalR2?
Radioligand binding assays are employed to measure dissociation constants (K₁). For this compound, GalR1 exhibits a K₁ of 1.7 ± 0.8 nM, while GalR2 shows lower affinity (K₁ = 15.9 ± 3.3 nM), indicating preferential binding to GalR1 . Methodologically, competitive binding experiments using labeled galanin in transfected cell lines (e.g., CHO cells) are standard, with data normalized to control ligands .
Q. How does this compound perform in preliminary anticonvulsant activity screens?
In 6 Hz seizure models, this compound demonstrates an AUC value of 9,750, outperforming analogs like Gal-B5 (AUC = 9,375) and [N-Me, des-Sar]Gal-B2 (AUC = 7,313). Experimental protocols involve intraperitoneal administration at 4–6 mg/kg, with seizure suppression quantified via electroencephalography (EEG) and behavioral endpoints .
Q. What strategies are recommended for locating peer-reviewed studies on this compound using academic databases?
Use Google Scholar with Boolean operators (e.g., intitle:"this compound" AND ("anticonvulsant" OR "galanin receptor")) to filter results. Limit searches to specific journals via source: or file types (e.g., filetype:pdf). Cross-reference citations in foundational papers (e.g., Robertson et al., 2009) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data between this compound and its analogs?
Discrepancies (e.g., Gal-B2’s K₁ for GalR2 = 51.5 ± 34.4 nM vs. This compound’s 15.9 ± 3.3 nM) may arise from assay variability (cell line differences, ligand purity). Validate findings using orthogonal methods like functional cAMP assays and replicate experiments across labs. Open-data practices (e.g., sharing raw binding curves) enhance reproducibility .
Q. What experimental design principles optimize this compound's in vivo stability for prolonged therapeutic effects?
Structural modifications such as D-amino acid substitutions (e.g., D-Gal(7-Ahp)-B2) and incorporation of the KKKPK motif extend half-life (t₁/₂ > 10 h). Pharmacokinetic studies should include LC-MS/MS quantification in plasma and tissue homogenates, with sampling intervals adjusted to capture clearance phases .
Q. How should researchers design dose-response studies to balance efficacy and toxicity for this compound?
Use a staggered dosing protocol (e.g., 2–8 mg/kg) in rodent models, monitoring seizure threshold (via 32 mA corneal stimulation) and adverse effects (e.g., ataxia). Data analysis should employ nonlinear regression to calculate ED₅₀ and TD₅₀, ensuring statistical power via ≥8 animals per cohort .
Q. What computational tools are suitable for predicting this compound's interactions with non-galanin receptors?
Molecular docking (e.g., AutoDock Vina) against GPCR homology models can identify off-target binding. Validate predictions with functional assays (e.g., calcium flux for Gi/o-coupled receptors). Cross-reference with databases like ChEMBL for known receptor-ligand interactions .
Methodological Guidance
Q. How to systematically analyze conflicting efficacy data across this compound studies?
Conduct a meta-analysis using PRISMA guidelines, categorizing data by model (e.g., 6 Hz vs. maximal electroshock), dose, and outcome metric. Use forest plots to visualize heterogeneity and random-effects models to account for inter-study variability .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
Follow Beilstein Journal guidelines: report HPLC purity (>95%), mass spectrometry (ESI-MS) for sequence confirmation, and NMR for fatty acid chain verification. Provide detailed synthetic steps (e.g., Fmoc SPPS) in supplementary materials .
Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?
Combine transcriptomics (RNA-seq of hippocampal tissue) and proteomics (LC-MS/MS) to identify downstream targets (e.g., neuropeptide Y). Use pathway enrichment tools (DAVID, STRING) and validate findings with siRNA knockdown in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
